![molecular formula C29H22ClN5O3 B2902471 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 320368-06-7](/img/new.no-structure.jpg)
3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
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Description
3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C29H22ClN5O3 and its molecular weight is 523.98. The purity is usually 95%.
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Biological Activity
The compound 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one represents a complex structure with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClN5O3 with a molecular weight of approximately 463.91 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, including a quinoline core and benzimidazole moiety.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzimidazole derivatives, which include compounds structurally related to our compound of interest. For instance, a series of benzimidazole derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant antimicrobial effects comparable to standard antibiotics such as norfloxacin and fluconazole .
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. A study focused on substituted benzimidazoles found that some derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including the MCF7 breast cancer cell line. Notably, some compounds had IC50 values lower than that of the standard drug 5-fluorouracil, suggesting strong anticancer properties . The presence of electron-donating groups on the phenyl ring was associated with enhanced activity.
Synthesis and Evaluation
Research has shown that the synthesis of benzimidazole derivatives often involves reactions such as acylation and cyclization under various conditions. For example, one study synthesized a series of benzimidazole derivatives through a multi-step process involving acetic anhydride and other reagents, yielding compounds with promising biological profiles .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzimidazole structure significantly influence biological activity. For instance:
- Electron-donating groups on the phenyl ring enhance antibacterial activity.
- Substitution patterns on the quinoline moiety can modulate anticancer efficacy .
Data Table: Biological Activity Summary
Properties
CAS No. |
320368-06-7 |
---|---|
Molecular Formula |
C29H22ClN5O3 |
Molecular Weight |
523.98 |
IUPAC Name |
3-[2-acetyl-3-(1-acetylbenzimidazol-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H22ClN5O3/c1-16(36)34-24-11-7-6-10-22(24)31-28(34)25-15-23(33-35(25)17(2)37)27-26(18-8-4-3-5-9-18)20-14-19(30)12-13-21(20)32-29(27)38/h3-14,25H,15H2,1-2H3,(H,32,38) |
InChI Key |
JNCXMLXCCYKPKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6N5C(=O)C |
solubility |
not available |
Origin of Product |
United States |
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